PSB 1115 - 152529-79-8

PSB 1115

Catalog Number: EVT-280971
CAS Number: 152529-79-8
Molecular Formula: C14H14N4O5S
Molecular Weight: 350.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid is an oxopurine.

7-(3,7-dimethylocta-2,6-dienyl)-5-hydroxy-3H-benzofuran-2-one (lettowienolide)

Compound Description: Lettowienolide is a geranylbenzoquinonoid isolated from the fruits of Lettowianthus stellatus Diels. It exhibits mild in vitro activity against the Plasmodium falciparum malaria parasite. []

Dimethyl 2,3-bis-[5-(3,7-dimethylocta-2,6-dienyl)-3,6-dioxocyclohexa-1,4-dienyl]-succinate (lettowiquinone)

Compound Description: Lettowiquinone is another geranylbenzoquinonoid isolated from Lettowianthus stellatus Diels fruits. It also demonstrates mild in vitro activity against the Plasmodium falciparum malaria parasite. []

2-(3,7-dimethylocta-2,6-dienyl)-6-[7-(3,7-dimethylocta-2,6-dienyl)-5-hydroxybenzofuran-2-yl]-[1,4]benzoquinone (lettowifuraquinone)

Compound Description: Lettowifuraquinone is a geranylbenzoquinonoid found in the fruits of Lettowianthus stellatus Diels. []

Methyl [3-(3,7-dimethylocta-2,6-dienyl)-6-methyl-5-(3-methylbut-2-enyl)-1,4-dioxo-1,5, 8,8a-tetrahydro-4H-nathphalen-4a-yl)]-acetate (lettowinone)

Compound Description: Lettowinone, identified in the fruits of Lettowianthus stellatus Diels, is classified as a geranylbenzoquinonoid. []

Methyl [6-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-2H-chromen-8-yl]-acetate (lettowipyraquinol)

Compound Description: Lettowipyraquinol is a geranylbenzoquinonoid extracted from the fruits of Lettowianthus stellatus Diels. []

Source

PSB 1115 was developed as part of a series of compounds based on an 8-p-sulfophenylxanthine scaffold. This structural framework has been instrumental in creating potent and selective antagonists for the adenosine A2B receptor. The compound's synthesis and characterization have been documented in various studies, highlighting its efficacy and selectivity compared to other adenosine receptor ligands .

Classification

PSB 1115 falls under the category of small-molecule pharmaceuticals designed to target specific receptors in the human body. Its classification as an antagonist indicates that it functions by blocking the action of endogenous ligands (adenosine) at the A2B receptor site, thus preventing downstream signaling pathways associated with adenosine receptor activation.

Synthesis Analysis

Methods

The synthesis of PSB 1115 involves several key steps that utilize organic chemistry techniques to modify the xanthine core structure. The primary method reported for synthesizing PSB 1115 includes:

  1. Aminolysis: This process involves the reaction of p-nitrophenylsulfonates with amines to yield sulfonamide derivatives, which are crucial for enhancing the selectivity and potency of the resulting compounds.
  2. Functional Group Modifications: Various functional groups are introduced at specific positions on the xanthine scaffold to optimize binding affinity and selectivity towards the A2B receptor.

Technical Details

The synthesis pathway typically begins with commercially available xanthine derivatives, followed by targeted modifications that include sulfonation and substitution reactions. The final product, PSB 1115, is purified using chromatographic techniques to ensure high purity for biological testing .

Molecular Structure Analysis

Structure

PSB 1115 is based on an 8-p-sulfophenylxanthine structure, which features a xanthine core with a sulfophenyl group attached at the 8-position. This structural arrangement is critical for its interaction with the A2B receptor.

Data

  • Molecular Formula: C₁₃H₁₅N₅O₅S
  • Molecular Weight: Approximately 335.36 g/mol
  • CAS Number: 152529-79-8

The presence of the sulfonic acid group enhances water solubility, making PSB 1115 suitable for in vivo applications .

Chemical Reactions Analysis

Reactions

PSB 1115 primarily acts through competitive inhibition at the A2B receptor site. The compound's mechanism involves:

  • Binding Affinity: PSB 1115 exhibits an IC50 value indicating its potency in inhibiting receptor activation by endogenous ligands.
  • Irreversible vs. Reversible Binding: Unlike some irreversible antagonists, PSB 1115 binds reversibly, allowing for washout in experimental settings .

Technical Details

In functional assays, PSB 1115 effectively inhibits adenosine-induced signaling pathways, confirming its role as a selective antagonist .

Mechanism of Action

Process

The mechanism of action for PSB 1115 involves blocking the adenosine A2B receptor, which is known to mediate various cellular responses such as vasodilation and immune modulation. By inhibiting this receptor:

  • Signal Transduction: The compound prevents the activation of downstream signaling pathways associated with adenosine.
  • Physiological Effects: This blockade can lead to reduced inflammation and altered immune responses, making it a candidate for therapeutic interventions in conditions like cancer .

Data

Studies have shown that PSB 1115 can significantly reduce inflammation markers in vitro and in vivo models, supporting its potential application in therapeutic settings .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels.
  • Reactivity: Reacts with biological tissues primarily through reversible binding mechanisms.

Relevant analyses indicate that these properties contribute to its effectiveness as a pharmaceutical agent targeting adenosine receptors .

Applications

PSB 1115 has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying adenosine receptor functions and their roles in various biological processes.
  2. Therapeutic Potential: Due to its ability to inhibit A2B receptors, PSB 1115 is being explored for applications in cancer therapy and inflammatory diseases.
  3. Drug Development: The compound's profile makes it a candidate for further development into drugs aimed at modulating immune responses or treating conditions exacerbated by adenosine signaling .
Introduction to Adenosine Receptor Pharmacology

Adenosine Receptor Subtypes and Functional Roles in Human Physiology

Adenosine receptors (ARs) are a class of purinergic G protein-coupled receptors (GPCRs) that mediate the physiological effects of extracellular adenosine, a ubiquitous signaling nucleoside. Four distinct subtypes—A₁, A₂A, A₂B, and A₃—have been identified, each with unique tissue distributions, signaling pathways, and physiological roles [2]. The A₁ and A₃ receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ), reducing cyclic adenosine monophosphate (cAMP) production and modulating potassium and calcium channels. In contrast, A₂A and A₂B receptors activate stimulatory G proteins (Gₛ), elevating intracellular cAMP levels [2] [10].

The A₂B receptor (A₂BAR), encoded by the ADORA2B gene on chromosome 17, exhibits the lowest affinity for adenosine among AR subtypes, positioning it as a sensor of pathologically elevated adenosine concentrations during hypoxia, inflammation, or tissue injury [2] [5]. Its activation stimulates adenylate cyclase and phospholipase C pathways, influencing vascular permeability, cytokine production (e.g., IL-6), and mast cell degranulation [2] [10]. In the intestine, A₂BAR regulates chloride secretion and epithelial barrier function, while in cancer microenvironments, it suppresses immune surveillance and promotes angiogenesis [5] [10].

Table 1: Adenosine Receptor Subtypes and Key Characteristics

SubtypeG-Protein CouplingAffinity for AdenosinePrimary Physiological Roles
A₁Gᵢ/GₒHigh (nM range)Cardioprotection, neuronal inhibition, reduced lipolysis
A₂AGₛHigh (nM range)Vasodilation, anti-inflammatory effects, motor control
A₂BGₛ/GqLow (μM range)Hypoxia response, inflammation, epithelial secretion, immune suppression
A₃Gᵢ/GₒModerate (μM range)Mast cell stabilization, cardioprotection, cancer progression

Rationale for Targeting A₂B Receptors in Therapeutic Interventions

The A₂BAR’s role as a "stress sensor" makes it a compelling target for pharmacological intervention in chronic inflammatory, metabolic, and neoplastic diseases. During tissue injury or ischemia, extracellular adenosine concentrations surge from nanomolar to micromolar levels, selectively activating A₂BAR and triggering pro-inflammatory cascades [4] [10]. For example, in murine colitis models, A₂BAR blockade reduced IL-6 and tumor necrosis factor-alpha (TNF-α) production, attenuating intestinal inflammation [2] [10]. Similarly, A₂BAR antagonism diminished neutrophil infiltration and edema in lung injury models by enhancing alveolar fluid clearance [1] [10].

In oncology, A₂BAR is overexpressed in tumor cells and immune cells within malignancies like melanoma and colorectal cancer. Its activation promotes immunosuppression by increasing myeloid-derived suppressor cell (MDSC) activity and regulatory T-cell function, facilitating immune evasion [5] [10]. Antagonists like PSB-1115 reversed these effects in preclinical studies, restoring anti-tumor immunity and inhibiting angiogenesis [5] [10]. The receptor’s low basal activation in normoxic tissues also suggests a favorable therapeutic window for antagonists, minimizing on-target adverse effects [2] [4].

Historical Development of Selective A₂B Antagonists in Pharmacological Research

Early adenosine receptor antagonists were non-selective xanthine derivatives like caffeine and theophylline, which exerted modest anti-inflammatory effects but with significant off-target activity [5]. The quest for subtype-selective antagonists intensified in the 1990s, driven by the need to dissect AR-specific pathways. Initial efforts focused on A₁ and A₂A receptors, while A₂B remained underexplored due to its low affinity and lack of selective ligands [5] [10].

A breakthrough came in 2002 with the synthesis of PSB-1115 (4-(2,3,6,7-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid), the first water-soluble A₂B antagonist with nanomolar affinity (Kᵢ = 53.4 nM at human A₂B) and >100-fold selectivity over A₁ and A₃ receptors [1] [7] [10]. Its design leveraged the 8-(p-sulfophenyl)xanthine scaffold, which conferred both solubility and subtype discrimination. Key structural features included:

  • A propyl group at N¹ for A₂B binding pocket compatibility.
  • A sulfonate group at the phenyl 4-position enabling aqueous solubility (20 mM in water) [1] [3].
  • Unsubstitution at N³ to avoid A₁/A₂A affinity [7].

PSB-1115 became a pivotal tool for validating A₂B’s pathophysiological roles. In 2004, Abo-Salem et al. demonstrated its in vivo efficacy, showing potent analgesia in murine inflammatory pain models at 3 mg/kg [1] [10]. Subsequent optimization yielded second-generation antagonists:

  • PSB-603: Introduced a pyridyl moiety, achieving picomolar affinity and enhanced selectivity [5].
  • PSB-1901: Incorporated a sulfonamide linker, further improving potency (Kᵢ = 0.36 nM) [5].
  • Irreversible antagonists (e.g., PSB-21500) featuring sulfonyl fluoride "warheads" for covalent A₂B binding [5].

Properties

CAS Number

152529-79-8

Product Name

PSB 1115

IUPAC Name

4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

InChI

InChI=1S/C14H14N4O5S/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23)

InChI Key

UYDRRQPGDSIMNU-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

1-propyl-8-(4-sulfophenyl)xanthine
1-propyl-8-p-sulfophenylxanthine
PSB 1115
PSB-1115
PSB1115

Canonical SMILES

CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.